molecular formula C8H6F3NO B2945942 N-(2,3,4-trifluorophenyl)acetamide CAS No. 365-29-7

N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B2945942
CAS RN: 365-29-7
M. Wt: 189.137
InChI Key: YHTIZYPWNFRADV-UHFFFAOYSA-N
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Description

N-(2,3,4-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO . It is also known by other names such as Acetamide, N-(2,3,4-trifluorophenyl)-, and 2,3,4-trifluoroacetanilide . It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .


Molecular Structure Analysis

The molecular structure of N-(2,3,4-trifluorophenyl)acetamide consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The structure is characterized by the presence of a trifluorophenyl group attached to an acetamide group .


Physical And Chemical Properties Analysis

N-(2,3,4-Trifluorophenyl)acetamide is a solid compound . It has a molecular weight of 189.13 .

Scientific Research Applications

GPR119 Receptor Agonists

"N-(2,3,4-trifluorophenyl)acetamide" derivatives have been explored for their potential as GPR119 receptor agonists. This research involves the design and synthesis of compounds bearing a trifluorophenylacetamide group to achieve good potency while reducing lipophilicity and oxidative metabolism. These compounds are evaluated for their chemical stability and bioactivation potential, which is crucial in drug development for metabolic diseases like diabetes and obesity (Mascitti et al., 2011).

Antiplasmodial Properties

Compounds with the "N-(2,3,4-trifluorophenyl)acetamide" moiety have also been synthesized and evaluated for their in vitro antiplasmodial properties. These compounds, particularly those with certain fluorophenyl groups, show biological activity against the Plasmodium falciparum strain, which is responsible for malaria. This research is significant for developing new antimalarial drugs (Mphahlele et al., 2017).

Photoinitiators and Hybrid Networks

Another application is in the development of photoinitiators and hybrid networks for material science. Research includes synthesizing novel compounds using "N-(2,3,4-trifluorophenyl)acetamide" derivatives and studying their properties, such as absorption characteristics and thermal stability. These materials have potential applications in coatings and polymer matrices (Batibay et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

In medicinal chemistry, certain derivatives of "N-(2,3,4-trifluorophenyl)acetamide" have been developed for their potential anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly those with halogen substituents on the aromatic ring, have shown promising biological activities in preliminary studies. This research is key to discovering new therapeutic agents for treating various diseases (Rani et al., 2014).

properties

IUPAC Name

N-(2,3,4-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTIZYPWNFRADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,4-trifluorophenyl)acetamide

Synthesis routes and methods

Procedure details

2,3,4-Trifluoroaniline (36.7 g, 0.25 mol) was acetylated using acetic anhydride (105 mL, 1.25 mol), using an analogous procedure to that described in preparation 1 (step 1) to yield N-(2,3,4-trifluorophenyl)acetamide (39.0 g, 83%) as a white solid. mp 87-88° C. ; IR (KBr) 3271, 1673, 1514 cm-1 ; 1H NMR (CDCl3) δ 2.16 (s, 3H, CH3), 6.90 (q, J=4.3 Hz, 1H), 7.60 (brs, 1H, NH), 7.90 (m, 1H); Mass (m/z) 189 (M+.).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two

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